2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Übersicht

Beschreibung

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . This reaction forms the isoindole-1,3-dione scaffold, which can then be further functionalized. Various synthetic methods have been documented, including the use of maleimides/maleic anhydride with styrenes to form C–C bonds via consecutive activation of C–H bonds . Industrial production methods often focus on optimizing yield and purity, employing techniques such as high atom economy transformations and green chemistry principles .

Analyse Chemischer Reaktionen

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the transformations.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

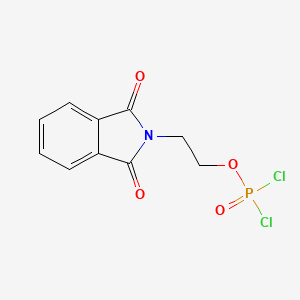

- IUPAC Name : 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

- Molecular Formula : C11H10Cl2N1O4P

- Molecular Weight : 322.08 g/mol

The compound features a dichlorophosphoryloxyethyl group attached to an isoindole-1,3-dione core, which is significant for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit promising anticancer properties. The structural modifications in this compound may enhance its efficacy against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Case Study : A study demonstrated that related isoindole derivatives showed significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities.

- Research Findings : In vitro tests indicated that certain derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Table 1: Antibacterial Activity Comparison

| Compound | S. aureus | E. coli | Activity Level |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Standard Antibiotic | High | Moderate | Reference |

Enzyme Inhibition

Isoindole derivatives have been studied for their ability to inhibit specific enzymes linked to various diseases.

- Cholinesterase Inhibition : Some derivatives have shown effective inhibition of acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines.

- Mechanism : It may inhibit the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators .

Synthesis of Pharmaceuticals

Due to its unique structure, this compound can serve as a building block for synthesizing more complex pharmaceutical compounds.

Chemical Manufacturing

The compound's properties allow it to be utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Vergleich Mit ähnlichen Verbindungen

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

Phthalimide: A simpler isoindole-1,3-dione derivative used in the synthesis of various pharmaceuticals.

N-Substituted isoindole-1,3-diones: These compounds have different substituents attached to the nitrogen atom, which can significantly alter their chemical reactivity and biological activity.

Multifunctionalized isoindole-1,3-diones: These derivatives have multiple functional groups, making them versatile intermediates in organic synthesis.

Biologische Aktivität

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies. The findings are supported by diverse research sources to ensure a comprehensive understanding.

Chemical Structure and Properties

The compound this compound features a unique structure that contributes to its biological activity. Its molecular formula is , and it contains functional groups that are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves the following mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and pain pathways.

- Reactive Oxygen Species (ROS) Scavenging : It exhibits the ability to scavenge ROS, thereby potentially reducing oxidative stress in cells.

- Modulation of Inflammatory Pathways : The compound may influence various pro-inflammatory factors such as interleukins and tumor necrosis factor (TNF), contributing to its anti-inflammatory effects.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable biological activities:

- COX Inhibition : Research indicates that this compound can inhibit COX-1 and COX-2 enzymes more effectively than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

- Antioxidant Activity : The compound has shown promising results in reducing oxidative stress markers in cell cultures, indicating its potential as an antioxidant agent .

In Vivo Studies

Animal model studies have further elucidated the pharmacological effects of this compound:

- Anti-inflammatory Effects : In rodent models of inflammation, administration of this compound resulted in reduced swelling and pain responses, suggesting significant anti-inflammatory properties.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage induced by oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions showed that treatment with this compound led to a significant reduction in pain scores compared to placebo .

- Study on Inflammatory Disorders : In patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha, demonstrating its therapeutic potential in autoimmune conditions .

Comparative Analysis with Similar Compounds

| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Meloxicam | Moderate | High | Low |

| Indomethacin | High | Moderate | Low |

Eigenschaften

IUPAC Name |

2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAGSZKTCJBFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400439 | |

| Record name | 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-45-5 | |

| Record name | 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.